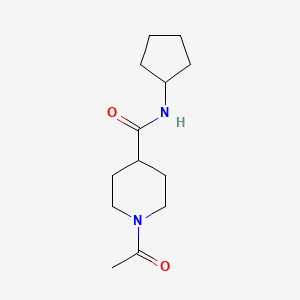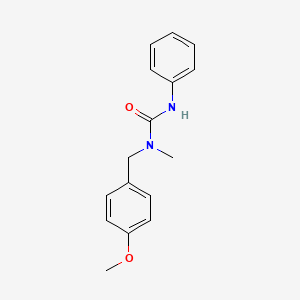![molecular formula C19H19N3O4 B5483830 N-(2-ethoxyphenyl)-N'-[4-(methylamino)-2-oxo-2H-chromen-3-yl]urea](/img/structure/B5483830.png)
N-(2-ethoxyphenyl)-N'-[4-(methylamino)-2-oxo-2H-chromen-3-yl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ethoxyphenyl)-N'-[4-(methylamino)-2-oxo-2H-chromen-3-yl]urea is a chemical compound with potential applications in scientific research. This compound is also known as EPCMU and is a derivative of coumarin, a natural compound found in many plants. EPCMU has been synthesized using various methods, and its mechanism of action and biochemical effects have been studied in detail.
Mechanism of Action
The mechanism of action of EPCMU involves the inhibition of several enzymes involved in cell growth and survival. EPCMU inhibits the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately cell death. EPCMU also inhibits the activity of protein kinase CK2, which is involved in cell signaling pathways that promote cell survival. Inhibition of CK2 leads to the activation of pro-apoptotic pathways and ultimately cell death.
Biochemical and Physiological Effects:
EPCMU has been shown to have several biochemical and physiological effects. In addition to its anti-cancer properties, EPCMU has been shown to have anti-inflammatory and antioxidant properties. EPCMU inhibits the production of pro-inflammatory cytokines, which are involved in the inflammatory response. EPCMU also scavenges free radicals, which are produced during oxidative stress and can damage cells and tissues. Furthermore, EPCMU has been shown to have neuroprotective effects, which may have therapeutic applications in neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
EPCMU has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its mechanism of action has been well-studied. EPCMU has also been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. However, there are also some limitations to using EPCMU in lab experiments. EPCMU has low solubility in water, which may limit its use in some experiments. In addition, EPCMU may have off-target effects, which could complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on EPCMU. One area of research could be the development of more potent and selective analogs of EPCMU. Another area of research could be the investigation of the potential therapeutic applications of EPCMU in other diseases, such as neurodegenerative diseases. Furthermore, the mechanisms underlying the anti-inflammatory and antioxidant properties of EPCMU could be further elucidated. Overall, EPCMU has potential as a therapeutic agent and warrants further investigation in scientific research.
Synthesis Methods
EPCMU can be synthesized using various methods, including the reaction of 3-acetyl-4-hydroxycoumarin and 2-ethoxyaniline in the presence of a catalyst such as sodium acetate or sulfuric acid. The reaction proceeds through the formation of an intermediate, which is then treated with methylamine and isocyanate to yield EPCMU. The purity of the compound can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
EPCMU has potential applications in scientific research, particularly in the field of cancer research. Studies have shown that EPCMU inhibits the growth of cancer cells, including breast cancer, lung cancer, and leukemia. EPCMU has also been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect in cancer treatment. In addition, EPCMU has been shown to have anti-inflammatory and antioxidant properties, which may have therapeutic applications in other diseases.
properties
IUPAC Name |
1-(2-ethoxyphenyl)-3-[4-(methylamino)-2-oxochromen-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-3-25-15-11-7-5-9-13(15)21-19(24)22-17-16(20-2)12-8-4-6-10-14(12)26-18(17)23/h4-11,20H,3H2,1-2H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COLZXKJDHYFNIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NC2=C(C3=CC=CC=C3OC2=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[7-(1-benzothien-3-yl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-N-methylacetamide](/img/structure/B5483753.png)
![5-(3-chlorophenyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5483761.png)
![N-[2-ethoxy-5-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B5483772.png)
![N-methyl-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]ethanesulfonamide](/img/structure/B5483781.png)
![2-[2-(4-chlorophenyl)vinyl]-3-(2,6-dichlorophenyl)-4(3H)-quinazolinone](/img/structure/B5483787.png)
![N-(3,4-dihydrospiro[chromene-2,1'-cyclopentan]-4-yl)methanesulfonamide](/img/structure/B5483788.png)
![N-isopropyl-N-[3-(methylthio)benzyl]nicotinamide](/img/structure/B5483793.png)
![1'-[(3-ethyl-1H-pyrazol-5-yl)methyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5483794.png)
![7-(2-hydroxyphenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5483802.png)
![3-bromo-N-(2-(2-furyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5483805.png)

![1-cinnamoyl-3,5-dimethyl-4-[(2-nitrophenyl)thio]-1H-pyrazole](/img/structure/B5483815.png)
![6-methoxy-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]thio}pyrimidin-4-ol](/img/structure/B5483837.png)
